[2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]triisopropylsilane
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Overview
Description
[2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]triisopropylsilane: is a complex organic compound that features a combination of chloro, methyl, dioxaborolan, and triisopropylsilane groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Mechanism of Action
Target of Action
It is known that similar compounds are often used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles .
Mode of Action
The compound interacts with its targets (alcohols and heteroatomic nucleophiles) through a process known as phosphitylation . This process results in the formation of useful glycosyl donors and ligands .
Biochemical Pathways
The process of phosphitylation, which this compound facilitates, is a crucial step in many biochemical synthesis pathways, particularly in the formation of glycosyl donors and ligands .
Result of Action
The primary result of the action of [2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]triisopropylsilane is the formation of useful glycosyl donors and ligands through the process of phosphitylation . These products play significant roles in various biochemical reactions and pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]triisopropylsilane typically involves multiple steps:
Formation of the dioxaborolan group: This step often involves the reaction of a suitable boronic acid derivative with a diol, such as pinacol, under dehydrating conditions.
Introduction of the chloro and methyl groups: These groups can be introduced through halogenation and alkylation reactions, respectively.
Attachment of the triisopropylsilane group: This step usually involves a silylation reaction, where a triisopropylsilyl chloride reacts with the phenolic hydroxyl group in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Coupling Reactions: The dioxaborolan group is known for its role in Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the boron and silicon centers.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and bases like potassium phosphate in solvents such as toluene or ethanol.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for these transformations.
Major Products
Substitution Products: Depending on the nucleophile, products can include various substituted phenoxy derivatives.
Coupling Products: These reactions yield biaryl compounds, which are valuable in pharmaceuticals and materials science.
Oxidation and Reduction Products: These reactions can modify the oxidation state of boron and silicon, leading to different functionalized derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound is used as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in targeting specific biological pathways.
Bioconjugation: It is used in the modification of biomolecules for imaging and therapeutic applications.
Industry
Electronics: The compound is used in the fabrication of electronic components due to its stability and electronic properties.
Agriculture: It is explored for use in agrochemicals, providing enhanced efficacy and environmental compatibility.
Comparison with Similar Compounds
Similar Compounds
- [2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]triisopropylsilane
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
Uniqueness
- Structural Complexity : The presence of multiple functional groups in [2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]triisopropylsilane makes it more versatile in chemical reactions compared to simpler analogs.
- Reactivity : The combination of chloro, methyl, dioxaborolan, and triisopropylsilane groups provides unique reactivity patterns, making it valuable in specialized applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[2-chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-tri(propan-2-yl)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38BClO3Si/c1-14(2)28(15(3)4,16(5)6)25-19-13-12-18(17(7)20(19)24)23-26-21(8,9)22(10,11)27-23/h12-16H,1-11H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQATSJHFNTJOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)O[Si](C(C)C)(C(C)C)C(C)C)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38BClO3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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